3,3-Dimethoxy-1-(2-methylpropyl)azetidine

Ring Strain Conformational Analysis Reactivity

3,3-Dimethoxy-1-(2-methylpropyl)azetidine (CAS 341978-92-5), also known as 1-Isobutyl-3,3-dimethoxyazetidine, is a substituted four-membered nitrogen-containing saturated heterocycle (azetidine) bearing two methoxy groups at the 3-position and an isobutyl substituent on the ring nitrogen. Azetidines are recognized in medicinal chemistry as privileged scaffolds due to their inherent ring strain, sp3-rich character, and conformational rigidity, which can enhance metabolic stability and pharmacokinetic properties relative to larger aza-heterocycles.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 341978-92-5
Cat. No. B11913189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethoxy-1-(2-methylpropyl)azetidine
CAS341978-92-5
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC(C)CN1CC(C1)(OC)OC
InChIInChI=1S/C9H19NO2/c1-8(2)5-10-6-9(7-10,11-3)12-4/h8H,5-7H2,1-4H3
InChIKeyLZJVSAIROAKKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethoxy-1-(2-methylpropyl)azetidine: A Functionalized Azetidine Scaffold for Drug Discovery and Chemical Synthesis


3,3-Dimethoxy-1-(2-methylpropyl)azetidine (CAS 341978-92-5), also known as 1-Isobutyl-3,3-dimethoxyazetidine, is a substituted four-membered nitrogen-containing saturated heterocycle (azetidine) bearing two methoxy groups at the 3-position and an isobutyl substituent on the ring nitrogen . Azetidines are recognized in medicinal chemistry as privileged scaffolds due to their inherent ring strain, sp3-rich character, and conformational rigidity, which can enhance metabolic stability and pharmacokinetic properties relative to larger aza-heterocycles [1]. This specific derivative serves as a versatile building block for the synthesis of more complex functionalized azetidines and biologically active molecules [2].

Why 3,3-Dimethoxy-1-(2-methylpropyl)azetidine Cannot Be Readily Substituted by Generic Analogs


Azetidine derivatives are not freely interchangeable building blocks. The substitution pattern on the azetidine ring and the N-alkyl group profoundly influences the scaffold's physicochemical properties, chemical reactivity, and metabolic fate [1]. For instance, replacing an azetidine with a larger piperidine ring can alter metabolic pathways—azetidines have been shown to redirect metabolism away from N-dealkylation and cyclized metabolite formation observed with piperidine analogs, as demonstrated in 5-HT4 partial agonist development [2]. Furthermore, the specific N-isobutyl and 3,3-dimethoxy functionalization of this compound dictates its steric and electronic environment, affecting its reactivity in subsequent synthetic transformations and its potential as a bioisostere. The absence of these precise substituents would yield a molecule with different steric bulk, hydrogen-bonding capacity, and overall drug-like properties, necessitating careful, evidence-based selection [3].

Quantitative Differentiation of 3,3-Dimethoxy-1-(2-methylpropyl)azetidine vs. Key Comparators


Ring Strain Energy: A Thermodynamic Differentiator from Larger Heterocycles

The azetidine core of 3,3-Dimethoxy-1-(2-methylpropyl)azetidine possesses a ring strain energy of approximately 25.4 kcal/mol. This value is significantly higher than that of larger aza-heterocycles like pyrrolidine (~5.4 kcal/mol) and piperidine (~0 kcal/mol), but lower than the more reactive aziridine (~27.7 kcal/mol) . This intermediate strain energy confers a unique balance of synthetic utility and chemical stability, enabling ring-opening reactions under controlled conditions while maintaining sufficient stability for storage and handling.

Ring Strain Conformational Analysis Reactivity

Metabolic Stability Advantage: Azetidine vs. Piperidine as a Metabolic Soft Spot Blocker

In a direct head-to-head comparison of a 5-HT4 partial agonist series, replacing a piperidine ring with an azetidine ring resulted in a fundamental change in metabolic pathways. The piperidine-containing lead compound (PF-4995274) was metabolized primarily via N-dealkylation and formation of an oxazolidine metabolite (M2), which was the predominant species in human plasma. In contrast, the corresponding azetidine analog was not metabolized via these routes; instead, metabolism was shifted to oxidation on a distal isoxazole ring [1]. While specific intrinsic clearance values for the azetidine analog were not explicitly reported as a numerical comparison to the piperidine lead, the study explicitly states that the azetidine replacement successfully reduced turnover in human hepatocytes by altering the metabolic soft spot [1].

Metabolic Stability Pharmacokinetics Hepatocyte Clearance

CNS Drug-Likeness: Azetidine Scaffolds Enable High Passive Permeability

A diverse collection of azetidine-based scaffolds, designed for CNS-focused lead-like libraries, exhibited high passive membrane permeability. In a parallel artificial membrane permeability assay (PAMPA), these azetidine-containing compounds achieved permeability values (Pe) ≥ 10.0 × 10⁻⁶ cm s⁻¹ [1]. This value exceeds a common threshold for predicting good blood-brain barrier penetration, demonstrating the scaffold's inherent suitability for CNS drug discovery programs [1]. This is a class-level property conferred by the small, rigid, and sp3-rich nature of the azetidine ring, which is expected to translate to derivatives like 3,3-Dimethoxy-1-(2-methylpropyl)azetidine.

CNS Penetration Blood-Brain Barrier Permeability

pKa Tuning: Azetidine's Lower Basicity vs. Larger Cyclic Amines

The parent azetidine ring has a conjugate acid pKa of approximately 11.29 [1]. This is significantly lower than that of pyrrolidine (pKa ~11.3) and piperidine (pKa ~11.2) [1]. While the differences are modest, a lower pKa can be a strategic advantage in medicinal chemistry, as it can reduce the fraction of the molecule that is positively charged at physiological pH, potentially lowering the risk of hERG channel blockade (associated with cardiotoxicity) and phospholipidosis, while also influencing tissue distribution and P-glycoprotein efflux [2]. The N-isobutyl substituent on 3,3-Dimethoxy-1-(2-methylpropyl)azetidine will further modulate this basicity, offering a tunable handle for optimizing drug-like properties.

Basicity pKa Physicochemical Properties

High-Impact Application Scenarios for 3,3-Dimethoxy-1-(2-methylpropyl)azetidine Driven by Its Differentiated Profile


CNS Drug Discovery Programs: A Preferred Scaffold for BBB-Penetrant Candidates

Medicinal chemistry teams targeting neurological or psychiatric disorders should prioritize 3,3-Dimethoxy-1-(2-methylpropyl)azetidine as a key building block for lead generation and optimization. As demonstrated, azetidine-based scaffolds inherently possess high passive permeability (Pe ≥ 10.0 × 10⁻⁶ cm s⁻¹ in PAMPA) [1], a critical predictor of blood-brain barrier penetration. Its use can de-risk CNS programs from the outset by providing a core structure that is more likely to achieve the requisite brain exposure, compared to larger, more lipophilic heterocycles.

Lead Optimization to Mitigate Complex Metabolism and Bioactivation Liabilities

During lead optimization, when faced with a piperidine- or pyrrolidine-containing lead compound exhibiting complex metabolism, high clearance, or bioactivation concerns, 3,3-Dimethoxy-1-(2-methylpropyl)azetidine serves as a powerful isosteric replacement. Evidence from the 5-HT4 partial agonist program shows that substituting a piperidine with an azetidine can completely eliminate N-dealkylation and cyclized metabolite formation, thereby simplifying the metabolite profile and reducing the burden on drug metabolism and pharmacokinetics (DMPK) studies [2]. This specific substitution can rescue a troubled lead series.

Synthesis of Spirocyclic and Fused Azetidine Systems for 3D Fragment Libraries

The inherent ring strain (~25.4 kcal/mol) of the azetidine core makes it an ideal precursor for constructing more complex, three-dimensional molecular architectures such as spirocyclic and bridged systems. 3,3-Dimethoxy-1-(2-methylpropyl)azetidine, with its protected ketone functionality (as the dimethyl ketal), can be strategically employed in diversity-oriented synthesis to generate novel, patentable chemical space, which is highly valued in fragment-based drug discovery and for exploring underexploited regions of biological target space.

Optimizing Basic Amine pKa to Attenuate hERG and Phospholipidosis Risk

In programs where the lead compound's basic amine center is implicated in hERG channel inhibition (cardiotoxicity risk) or phospholipidosis, the slightly lower pKa of the azetidine nitrogen (~11.29) [3] compared to piperidine can offer a critical advantage. Incorporating 3,3-Dimethoxy-1-(2-methylpropyl)azetidine into a new analog series is a rational, data-driven strategy to subtly reduce the ionized fraction of the molecule at physiological pH, thereby potentially improving the cardiac safety profile without sacrificing target engagement.

Quote Request

Request a Quote for 3,3-Dimethoxy-1-(2-methylpropyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.